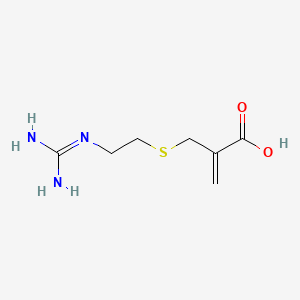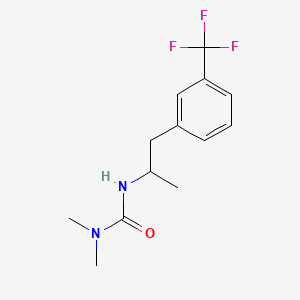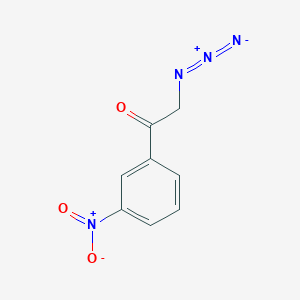![molecular formula C18H19F3N2O2S B13406161 N,N-dimethyl-3-[5-oxo-2-(trifluoromethyl)phenothiazin-10-yl]propan-1-amine oxide](/img/structure/B13406161.png)
N,N-dimethyl-3-[5-oxo-2-(trifluoromethyl)phenothiazin-10-yl]propan-1-amine oxide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N,N-dimethyl-3-[5-oxo-2-(trifluoromethyl)phenothiazin-10-yl]propan-1-amine oxide is a complex organic compound belonging to the phenothiazine class. Phenothiazines are known for their diverse applications in medicinal chemistry, particularly as antipsychotic and antiemetic agents . This compound features a trifluoromethyl group, which often imparts unique chemical properties, such as increased metabolic stability and lipophilicity.
Vorbereitungsmethoden
The synthesis of N,N-dimethyl-3-[5-oxo-2-(trifluoromethyl)phenothiazin-10-yl]propan-1-amine oxide typically involves multiple steps, starting from the phenothiazine core. One common synthetic route includes the following steps:
Formation of the Phenothiazine Core: This can be achieved through the cyclization of diphenylamine with sulfur.
Introduction of the Trifluoromethyl Group: This step often involves the use of trifluoromethylating agents such as trifluoromethyl iodide or trifluoromethyl sulfonic acid.
Oxidation and Functionalization: The phenothiazine core is then oxidized, and the N,N-dimethylamino group is introduced through nucleophilic substitution reactions.
Industrial production methods may involve similar steps but are optimized for large-scale synthesis, including the use of continuous flow reactors and automated systems to ensure high yield and purity.
Analyse Chemischer Reaktionen
N,N-dimethyl-3-[5-oxo-2-(trifluoromethyl)phenothiazin-10-yl]propan-1-amine oxide undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the oxo group to hydroxyl or amine groups.
Substitution: Nucleophilic substitution reactions can introduce different functional groups at various positions on the phenothiazine ring.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles such as amines and alcohols. Major products formed from these reactions depend on the specific conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
N,N-dimethyl-3-[5-oxo-2-(trifluoromethyl)phenothiazin-10-yl]propan-1-amine oxide has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of more complex phenothiazine derivatives.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Industry: It is used in the development of dyes and pigments due to its stable and vibrant color properties.
Wirkmechanismus
The mechanism of action of N,N-dimethyl-3-[5-oxo-2-(trifluoromethyl)phenothiazin-10-yl]propan-1-amine oxide involves its interaction with various molecular targets. In medicinal applications, it is believed to exert its effects by:
Dopamine Receptor Antagonism: Blocking dopamine receptors in the brain, which is a common mechanism for antipsychotic drugs.
Serotonin Receptor Modulation: Modulating serotonin receptors, which can help alleviate symptoms of nausea and vomiting.
These interactions affect neurotransmitter pathways, leading to the therapeutic effects observed in clinical settings.
Vergleich Mit ähnlichen Verbindungen
N,N-dimethyl-3-[5-oxo-2-(trifluoromethyl)phenothiazin-10-yl]propan-1-amine oxide can be compared with other phenothiazine derivatives such as:
Triflupromazine: Another phenothiazine with similar antipsychotic and antiemetic properties.
Chlorpromazine: Known for its use in treating schizophrenia and bipolar disorder.
Promethazine: Commonly used as an antihistamine and antiemetic.
The uniqueness of this compound lies in its trifluoromethyl group, which enhances its metabolic stability and lipophilicity, potentially leading to improved pharmacokinetic properties .
Eigenschaften
Molekularformel |
C18H19F3N2O2S |
|---|---|
Molekulargewicht |
384.4 g/mol |
IUPAC-Name |
N,N-dimethyl-3-[5-oxo-2-(trifluoromethyl)phenothiazin-10-yl]propan-1-amine oxide |
InChI |
InChI=1S/C18H19F3N2O2S/c1-23(2,24)11-5-10-22-14-6-3-4-7-16(14)26(25)17-9-8-13(12-15(17)22)18(19,20)21/h3-4,6-9,12H,5,10-11H2,1-2H3 |
InChI-Schlüssel |
OTLRYPZOEZYXJK-UHFFFAOYSA-N |
Kanonische SMILES |
C[N+](C)(CCCN1C2=CC=CC=C2S(=O)C3=C1C=C(C=C3)C(F)(F)F)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-[(1,2,3,6,7,8-Hexahydro-4-pyrenyl)carbonyl]benzoic Acid](/img/structure/B13406093.png)





![Benzenesulfonic acid, 2,2'-(1,2-ethenediyl)bis[5-[[4-[bis(2-hydroxyethyl)amino]-6-(phenylamino)-1,3,5-triazin-2-yl]amino]-, dipotassium salt](/img/structure/B13406120.png)

![calcium;(E,1R,3R,5S)-7-[2-cyclopropyl-4-(4-fluorophenyl)quinolin-3-yl]-1,3,5-trihydroxyhept-6-en-1-olate](/img/structure/B13406129.png)
![[(2R)-2,6-diamino-7-methyl-5,8-dioxo-2,3-dihydro-1H-pyrrolo[1,2-a]indol-4-yl]methyl carbamate](/img/structure/B13406137.png)




